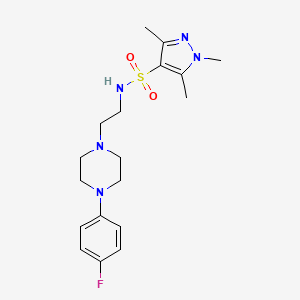
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H26FN5O2S and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ents . Inhibition of these transporters can disrupt the normal function of cells, potentially leading to various therapeutic effects.
Biochemical Pathways
The inhibition of ents can affect the transport of nucleosides and nucleobases across cell membranes, which are crucial for dna and rna synthesis .
Result of Action
The inhibition of ents can disrupt the normal function of cells, potentially leading to various therapeutic effects .
Biologische Aktivität
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C23H29FN4O2 with a molecular weight of approximately 412.50 g/mol. The compound features a pyrazole core substituted with a sulfonamide group and a piperazine moiety, which contributes to its pharmacological profile.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, one study evaluated the antiproliferative effects of synthesized pyrazole derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation without exhibiting cytotoxicity at lower concentrations .
The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in tumor growth and progression. Pyrazole derivatives have been reported to act as inhibitors of protein glycation and exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral activities . The presence of the fluorophenyl group enhances the lipophilicity and receptor binding affinity, which may contribute to their efficacy.
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized a series of 1H-pyrazole-4-sulfonamide derivatives and tested their activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for each derivative. Notably, some compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | U937 |
| Compound B | 3.8 | HeLa |
| Compound C | 7.0 | MCF-7 |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compounds were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results showed that some derivatives significantly reduced NO levels, suggesting potential use in treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol.
- Synthesis of Pyrazole Core : Cyclization reactions involving appropriate reagents to form the pyrazole structure.
- Sulfonamide Formation : Coupling with sulfonamide under acidic or basic conditions.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5O2S/c1-14-18(15(2)22(3)21-14)27(25,26)20-8-9-23-10-12-24(13-11-23)17-6-4-16(19)5-7-17/h4-7,20H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRMQATVOMDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














